4-(2-(4-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide
Description
4-(2-(4-Methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide is a hybrid molecule featuring a 4-methoxy-substituted benzothiazole core linked via a hydrazinecarbonyl bridge to a dimethylbenzenesulfonamide group. This structure combines pharmacophores associated with diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. Below, its structural and functional attributes are compared with analogous compounds reported in the literature.
Properties
IUPAC Name |
4-[[(4-methoxy-1,3-benzothiazol-2-yl)amino]carbamoyl]-N,N-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4S2/c1-21(2)27(23,24)12-9-7-11(8-10-12)16(22)19-20-17-18-15-13(25-3)5-4-6-14(15)26-17/h4-10H,1-3H3,(H,18,20)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDSICXHQIBGQAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NNC2=NC3=C(C=CC=C3S2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, such as this compound, have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects. These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
For instance, some thiazole derivatives have been found to inhibit cyclooxygenases (COX-1, COX-2), enzymes involved in inflammation.
Biochemical Pathways
For example, the inhibition of cyclooxygenases can affect the synthesis of prostaglandins, leading to anti-inflammatory effects.
Pharmacokinetics
Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties can influence the bioavailability of the compound.
Biological Activity
4-(2-(4-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its unique structural features, which include:
- A benzothiazole moiety, known for its biological activity.
- A sulfonamide group that enhances solubility and bioavailability.
- A dimethylamino group that may influence its pharmacokinetic properties.
The molecular formula is , with a molecular weight of 358.41 g/mol.
Research indicates that the compound exerts its biological effects through several mechanisms:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest in cancer cells. This mechanism is crucial for the anti-cancer activity observed in various studies .
- Antioxidant Activity : The presence of the methoxy group may contribute to the compound's ability to scavenge free radicals, thus providing protective effects against oxidative stress .
- Apoptosis Induction : The compound has been linked to the activation of apoptotic pathways in cancer cells, promoting programmed cell death through the modulation of key signaling molecules involved in apoptosis .
Biological Activity Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of 4-(2-(4-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide:
Case Studies
- Anticancer Activity in Melanoma : A study conducted on melanoma cell lines revealed that treatment with derivatives similar to this compound resulted in reduced cell viability and induced apoptosis through mitochondrial pathways .
- Prostate Cancer Models : In vitro experiments demonstrated that compounds with similar structural characteristics inhibited growth in prostate cancer models by inducing cell cycle arrest at the G2/M phase, leading to increased apoptosis rates .
- Oxidative Stress Response : Research indicated that compounds containing benzothiazole moieties exhibit significant antioxidant activity, which may play a role in their therapeutic efficacy against oxidative stress-related diseases .
Scientific Research Applications
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of compounds related to the structure of 4-(2-(4-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide. Specifically, a series of 4-substituted methoxybenzoyl-aryl-thiazoles were synthesized, demonstrating significant activity against melanoma and prostate cancer cells. The modifications on the structural components improved their potency from micromolar to low nanomolar ranges, indicating a promising avenue for cancer therapy .
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis provides insights into how different modifications affect the biological activity of these compounds. The presence of the thiazole moiety and the sulfonamide group appears critical for enhancing anticancer properties. Preliminary mechanisms suggest that these compounds inhibit tubulin polymerization, a vital process in cell division, thereby exerting their antiproliferative effects .
Enzyme Inhibition
Another significant application of this compound is its potential as an enzyme inhibitor , particularly targeting carbonic anhydrases (CAs). Sulfonamide derivatives have been widely studied as inhibitors due to their ability to bind to the active site of these metalloenzymes. The compound's structure suggests it may exhibit selective inhibition against specific isoforms of carbonic anhydrases, which are implicated in various diseases such as glaucoma, epilepsy, and certain cancers .
Pharmacological Relevance
The pharmacological relevance of carbonic anhydrase inhibitors is well-established. For instance, certain sulfonamide derivatives have been clinically used as diuretics and treatments for glaucoma. The ongoing research into new derivatives aims to enhance selectivity and minimize side effects associated with non-selective inhibition .
Case Studies and Research Findings
Several studies have documented the effectiveness of similar compounds in clinical and laboratory settings:
- Study on Antiproliferative Activity : A study demonstrated that derivatives with similar structural frameworks showed effective inhibition against various cancer cell lines, emphasizing their potential as therapeutic agents in oncology .
- Inhibition Studies on Carbonic Anhydrases : Research has shown that modifications to the sulfonamide backbone can significantly affect binding affinity and selectivity towards different CA isoforms, providing a pathway for developing targeted therapies for conditions like cerebral edema and metastatic tumors .
- Palladium Complexes : Related research involving palladium(II) complexes derived from benzoxazole and thiazole structures has indicated strong antiproliferative activity against cancer cell lines, suggesting that metal coordination can enhance biological activity .
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Compounds
Key Observations :
- The target compound’s 4-methoxybenzothiazole moiety distinguishes it from ’s 4,6-dimethylbenzothiazole , which may alter electronic properties and steric hindrance .
- Compared to thiazolidinone derivatives (), the target lacks a five-membered heterocycle but retains the sulfonamide group, often critical for enzyme binding .
Key Observations :
Table 3: Activity Profiles of Structural Analogs
Key Observations :
- The methoxy group in the target compound could mimic the electron-donating effects seen in ’s active thiazolidinones .
- Sulfonamide-containing analogs () exhibit strong cytotoxicity, suggesting the target’s sulfonamide moiety may confer similar bioactivity .
Q & A
Q. What are the key synthetic steps and characterization methods for preparing 4-(2-(4-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide?
The synthesis typically involves:
- Coupling reactions : Hydrazinecarbonyl formation via condensation of 4-methoxybenzo[d]thiazol-2-amine with activated carbonyl intermediates (e.g., using DCC/DMAP as coupling agents) .
- Sulfonamide functionalization : Reaction of intermediates with dimethylamine under anhydrous conditions .
- Characterization : Use ¹H/¹³C NMR to verify hydrazine and sulfonamide linkages, FT-IR for carbonyl (C=O, ~1700 cm⁻¹) and sulfonamide (S=O, ~1350/1150 cm⁻¹) groups, and HPLC-MS for purity (>95%) .
Q. What spectroscopic techniques are critical for structural validation of this compound?
- NMR spectroscopy : Assign aromatic protons (δ 6.8–8.2 ppm for benzothiazole and benzene rings) and dimethyl sulfonamide protons (δ 2.7–3.1 ppm) .
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to distinguish hydrazinecarbonyl from amide bonds .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks in solid-state studies .
Advanced Research Questions
Q. How can reaction yields be optimized for hydrazinecarbonyl-linked sulfonamide derivatives?
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates, while ethanol/water mixtures improve crystallization .
- Catalyst systems : Use DMAP (4-dimethylaminopyridine) to accelerate coupling efficiency by 20–30% .
- Temperature control : Maintain 0–5°C during hydrazine coupling to minimize side reactions (e.g., over-oxidation) .
Q. How to resolve contradictions between in vitro and in vivo biological activity data?
- Metabolic stability assays : Compare hepatic microsomal degradation rates (e.g., t₁/₂ < 30 min suggests rapid clearance) .
- Solubility profiling : Use PBS (pH 7.4) and simulated gastric fluid to identify bioavailability limitations; modify substituents (e.g., replace methoxy with hydrophilic groups) .
- Dose-response studies : Adjust dosing regimens in animal models to account for protein binding (>90% in plasma) .
Q. What computational strategies predict target interactions for this sulfonamide-thiazole hybrid?
- Molecular docking : Screen against carbonic anhydrase IX (PDB ID: 3IAI) to assess sulfonamide binding affinity .
- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (e.g., RMSD < 2 Å indicates strong binding) .
- QSAR modeling : Corporate Hammett constants (σ) of substituents to predict IC₅₀ trends in enzyme inhibition .
Q. How to design analogs with improved pharmacokinetic properties?
- LogP optimization : Replace N,N-dimethyl groups with morpholine or piperazine to reduce hydrophobicity (target LogP < 3) .
- Metabolic soft spots : Introduce fluorine at the 4-position of the benzothiazole ring to block CYP450-mediated oxidation .
- In vitro ADMET : Prioritize analogs with >50% plasma protein binding and <15% hERG inhibition .
Methodological Challenges
Q. How to mitigate impurities during large-scale synthesis?
- By-product analysis : Identify hydrazine dimerization products via LC-MS; suppress using excess carbonyl chloride .
- Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) .
Q. What strategies validate target engagement in cellular assays?
- CETSA (Cellular Thermal Shift Assay) : Monitor thermal stabilization of target proteins (∆Tm > 2°C confirms binding) .
- Knockout models : Use CRISPR-Cas9 to delete carbonic anhydrase IX and assess loss of compound efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
